2-N-cyclohexyl-4-N-(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine
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Overview
Description
2-N-cyclohexyl-4-N-(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with cyclohexyl, methoxyphenyl, methyl, and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-cyclohexyl-4-N-(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines.
Substitution Reactions:
Nitration: The nitro group is introduced via nitration, typically using nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-N-cyclohexyl-4-N-(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-N-cyclohexyl-4-N-(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-N-cyclohexyl-4-N-(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-N-cyclohexyl-4-N-(2-methoxyphenyl)-5-nitropyrimidine-2,4-diamine: Lacks the methyl group at the 6-position.
2-N-cyclohexyl-4-N-(2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine: Lacks the nitro group at the 5-position.
2-N-cyclohexyl-4-N-phenyl-6-methyl-5-nitropyrimidine-2,4-diamine: Lacks the methoxy group on the phenyl ring.
Uniqueness
The unique combination of substituents in 2-N-cyclohexyl-4-N-(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-N-cyclohexyl-4-N-(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-12-16(23(24)25)17(21-14-10-6-7-11-15(14)26-2)22-18(19-12)20-13-8-4-3-5-9-13/h6-7,10-11,13H,3-5,8-9H2,1-2H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNUVVUDJMVMLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2CCCCC2)NC3=CC=CC=C3OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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